2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a pentan-3-yl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation may produce an oxadiazole with additional oxygen-containing functional groups.
Scientific Research Applications
2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3,4-oxadiazole: Lacks the pentan-3-yl group, which may result in different chemical and biological properties.
5-(Pentan-3-yl)-1,3,4-oxadiazole:
2-(Methyl)-5-(pentan-3-yl)-1,3,4-oxadiazole: Substitution of the chloromethyl group with a methyl group can lead to different reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-5-(pentan-3-yl)-1,3,4-oxadiazole is unique due to the presence of both the chloromethyl and pentan-3-yl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-pentan-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13ClN2O/c1-3-6(4-2)8-11-10-7(5-9)12-8/h6H,3-5H2,1-2H3 |
InChI Key |
WBWZPHNLSNSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.